3-Benzotriazol-1-yl-butyric acid

Vue d'ensemble

Description

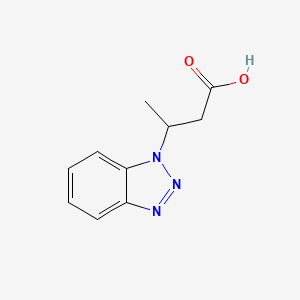

3-Benzotriazol-1-yl-butyric acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes .

Méthodes De Préparation

The synthesis of 3-Benzotriazol-1-yl-butyric acid typically involves the introduction of the benzotriazole moiety into a butyric acid framework. One common method involves the reaction of benzotriazole with a suitable butyric acid derivative under specific conditions. For example, benzotriazole can be reacted with 3-chlorobutyric acid in the presence of a base to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

3-Benzotriazol-1-yl-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

3-Benzotriazol-1-yl-butyric acid serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. It is utilized in the development of various chemical entities that exhibit significant biological activity. The compound's ability to participate in various reactions makes it valuable for chemists seeking to create novel compounds with specific properties.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor in synthesizing complex organic molecules. |

| Heterocyclic Compounds | Essential for constructing heterocyclic structures in research. |

Biological Applications

Antimicrobial and Antiparasitic Activities

Research has highlighted the antimicrobial properties of benzotriazole derivatives, including this compound. Studies have shown that these compounds exhibit significant antibacterial activity against various strains, including Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these derivatives range from 12.5 to 25 μg/ml, indicating their potential as new antimicrobial agents .

Anticancer Properties

The compound has been observed to inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. Its interactions with protein kinases are particularly noteworthy, as they play a critical role in regulating cellular processes.

| Biological Activity | Target Organisms/Cells | MIC Values (μg/ml) |

|---|---|---|

| Antibacterial | E. coli, MRSA | 12.5 - 25 |

| Anticancer | Various cancer cell lines | Not specified |

Medical Applications

Drug Development

this compound is being explored for its therapeutic potential in drug development, particularly in creating new classes of antibiotics and anticancer drugs. The compound's ability to influence multiple biochemical pathways enhances its appeal in pharmaceutical research .

Industrial Applications

Corrosion Inhibition

In industrial settings, this compound is utilized as a corrosion inhibitor due to its effectiveness in protecting metals from oxidative damage. This application is particularly relevant in environments where metals are exposed to harsh conditions.

UV Filters and Photovoltaic Materials

The compound also finds application as a UV filter in various materials, enhancing their durability against UV radiation. Additionally, it is incorporated into materials used for solar cells, contributing to advancements in renewable energy technologies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sparatore et al. demonstrated the effectiveness of benzotriazole derivatives against bacterial strains resistant to conventional antibiotics. The results indicated that modifications to the benzotriazole structure could enhance antimicrobial activity significantly.

Case Study 2: Cancer Cell Proliferation

Research published on the interaction of this compound with protein kinases revealed its potential as an anticancer agent. The compound was shown to inhibit the proliferation of breast cancer cells by affecting critical signaling pathways involved in cell survival and growth.

Mécanisme D'action

The mechanism of action of 3-Benzotriazol-1-yl-butyric acid involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind with enzymes and receptors, influencing various biological pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

3-Benzotriazol-1-yl-butyric acid can be compared with other benzotriazole derivatives, such as:

Benzotriazole: The parent compound, known for its versatility in synthetic chemistry and wide range of applications.

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide: Known for its antioxidant activity.

Thiazolidinone benzotriazole derivatives: Exhibiting good antibacterial activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Activité Biologique

3-Benzotriazol-1-yl-butyric acid is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and choleretic properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₉H₈N₄O₂

- Molecular Weight: 205.21 g/mol

- Chemical Structure:

- The compound features a benzotriazole moiety attached to a butyric acid group, which contributes to its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction: It binds to various enzymes and receptors, influencing their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and π–π stacking, which stabilize the enzyme-substrate complex.

- Cell Signaling Modulation: The compound can modulate key signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with specific protein kinases .

- Choleretic Activity: Research indicates that this compound enhances bile production in animal models, suggesting potential applications in treating liver disorders .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

- In Vitro Studies: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these bacteria indicate potent antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 - 25 |

| Escherichia coli | 25 - 50 |

Anticancer Activity

The compound's anticancer potential is notable:

- Cell Proliferation Inhibition: Studies have reported that this compound inhibits cancer cell proliferation by modulating apoptosis-related pathways. This effect is particularly pronounced at specific dosages in various cancer cell lines .

Choleretic Activity

Research has highlighted the choleretic effects of this compound:

- Animal Studies: In rat models, administration of this compound resulted in a significant increase in bile volume compared to control groups. The mean increase was reported to be +56% over four hours .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzotriazole derivatives revealed that this compound exhibited potent activity against Listeria monocytogenes, with low MIC values indicating strong inhibition capabilities .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The specific pathways affected included those involved in cell cycle regulation and apoptosis signaling.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Stability: The compound remains stable under standard laboratory conditions, which is essential for its long-term effects on cellular functions.

Propriétés

IUPAC Name |

3-(benzotriazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7(6-10(14)15)13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKISXNJRGSDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871804 | |

| Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786937 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

654-13-7 | |

| Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.